molecular formula C19H14ClN3O3S B4949420 N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

Cat. No.: B4949420
M. Wt: 399.9 g/mol
InChI Key: ZBDOMJUUGZTHMT-UHFFFAOYSA-N
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Description

N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, also known as CBTF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CBTF is a furamide derivative with a molecular weight of 475.98 g/mol and a molecular formula of C21H15ClN4O2S.

Mechanism of Action

The mechanism of action of N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In one study, this compound was shown to decrease the levels of pro-inflammatory cytokines in mice with induced inflammation. This compound has also been reported to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, this compound has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is that it has been shown to have potential therapeutic properties in various scientific research studies. This compound is also relatively easy to synthesize using the method described above. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, more research is needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study the safety and efficacy of this compound in humans. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, this compound could be studied for its potential use in treating other diseases, such as Parkinson's disease or multiple sclerosis.

Synthesis Methods

The synthesis of N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide involves the reaction of 2-chlorobenzoylisothiocyanate with 4-aminophenylfurazan in the presence of pyridine. The resulting product is then treated with hydrochloric acid to obtain this compound. The yield of this synthesis method is reported to be around 62%.

Scientific Research Applications

N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been studied for its potential therapeutic properties in various scientific research studies. One study reported that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study showed that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been reported to inhibit the formation of amyloid-beta peptides.

Properties

IUPAC Name

N-[4-[(2-chlorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c20-15-5-2-1-4-14(15)17(24)23-19(27)22-13-9-7-12(8-10-13)21-18(25)16-6-3-11-26-16/h1-11H,(H,21,25)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDOMJUUGZTHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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